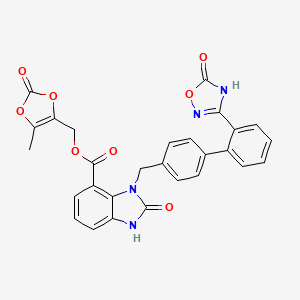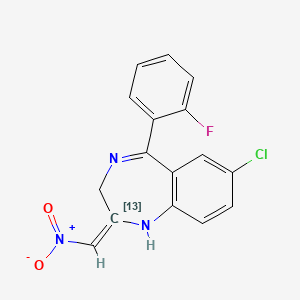
Isopentenyl Pyrophosphate-d5 Triammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentenyl Pyrophosphate-d5 Triammonium Salt is a stable isotope-labeled compound with the molecular formula C5D5H7O7P2. It is a derivative of isopentenyl pyrophosphate, which plays a crucial role in the biosynthesis of terpenes and other isoprenoids. This compound is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its labeled isotopes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyl Pyrophosphate-d5 Triammonium Salt typically involves the deuteration of isopentenyl pyrophosphate. The process begins with the preparation of isopentenol, which is then converted to isopentenyl pyrophosphate through a series of phosphorylation reactions. The deuterium atoms are introduced during the synthesis of isopentenol, ensuring that the final product is isotopically labeled .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and conditions required for the synthesis. The final product is purified using techniques such as chromatography to ensure high purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Isopentenyl Pyrophosphate-d5 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deuterated hydrocarbons .
Scientific Research Applications
Isopentenyl Pyrophosphate-d5 Triammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of isoprenoid biosynthesis and metabolic pathways.
Biology: Employed in the investigation of enzyme mechanisms and metabolic flux analysis.
Medicine: Utilized in the development of drugs targeting isoprenoid biosynthesis pathways.
Industry: Applied in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of Isopentenyl Pyrophosphate-d5 Triammonium Salt involves its role as an intermediate in the biosynthesis of terpenes and other isoprenoids. It acts as a substrate for enzymes such as geranylgeranyl pyrophosphate synthase, which catalyzes the addition of isopentenyl pyrophosphate to dimethylallyl pyrophosphate to form geranylgeranyl pyrophosphate. This reaction is crucial for the production of carotenoids and geranylated proteins .
Comparison with Similar Compounds
Similar Compounds
- Isopentenyl Pyrophosphate Trilithium Salt
- Farnesyl Pyrophosphate Ammonium Salt
- Geranylgeranyl Pyrophosphate Ammonium Salt
- Geranyl Pyrophosphate Ammonium Salt
- Dimethylallyl Pyrophosphate Ammonium Salt
Uniqueness
Isopentenyl Pyrophosphate-d5 Triammonium Salt is unique due to its isotopic labeling, which makes it an invaluable tool in metabolic studies. The deuterium atoms allow researchers to trace the compound through various biochemical pathways, providing insights into enzyme mechanisms and metabolic fluxes that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C5H12O7P2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
[4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3 |
InChI Key |
NUHSROFQTUXZQQ-KPAILUHGSA-N |
Isomeric SMILES |
[2H]C(=C(CCOP(=O)(O)OP(=O)(O)O)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



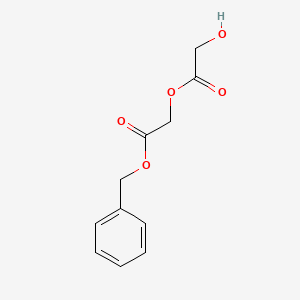

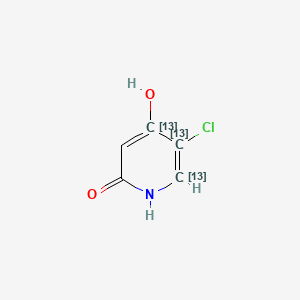
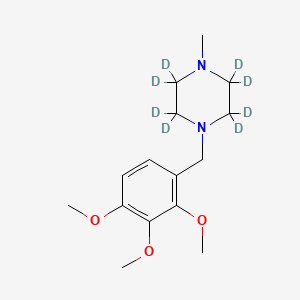
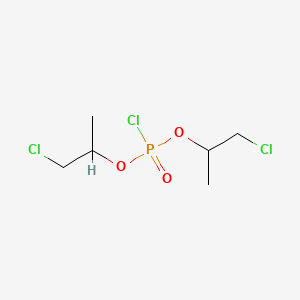
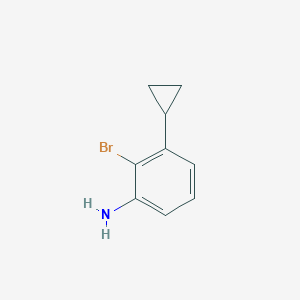
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)

![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)
